N-(2-methoxypyrimidin-5-yl)benzamide
Description
N-(2-Methoxypyrimidin-5-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position. This compound is of interest due to its structural versatility, which allows for diverse pharmacological applications. Benzamide derivatives are widely studied for their roles as enzyme inhibitors, receptor ligands, and anticancer agents.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-13-7-10(8-14-12)15-11(16)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGKEHYTZKUUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)benzamide typically involves the reaction of 2-methoxypyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form a benzylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)benzamide.
Reduction: Formation of N-(2-methoxypyrimidin-5-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-methoxypyrimidin-5-yl)benzamide with structurally related compounds:
Key Observations :
Key Observations :
Key Observations :
- Substitutions on the benzamide scaffold (e.g., tetrazole in Compound 63) significantly enhance receptor-binding affinity, as seen in its submicromolar EC₅₀ for GPR35 .
Biological Activity
N-(2-methoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The structure of this compound features a methoxy group attached to a pyrimidine ring, which is known to enhance its chemical reactivity and biological activity. The presence of this functional group may improve solubility and facilitate interactions with biological targets, making it a valuable candidate for drug development .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors involved in various disease processes. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting pathways related to cell signaling and proliferation .
Target Interactions
Research indicates that compounds with similar structures often interact with proteins involved in critical biological pathways. For instance, this compound may influence cytoskeletal proteins, which could affect cellular structure and movement .
Biological Activity
This compound has been investigated for several biological activities:
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes linked to disease processes, particularly in cancer and inflammatory pathways .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects in vitro, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for further exploration in treating infections .
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit enzymes involved in cancer progression |
| Antitumor Activity | Promising results in 2D cell culture assays against lung cancer cell lines |
| Antimicrobial Activity | Investigated for effects against bacterial growth |
Case Study: Antitumor Activity
In a study examining various benzamide derivatives, this compound exhibited notable antitumor activity against human lung cancer cell lines (A549, HCC827). The compound showed lower toxicity towards normal fibroblast cells (MRC-5), indicating potential selectivity for cancer cells .
Table 2: IC50 Values from Antitumor Studies
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 | |
| NCI-H358 | 6.48 ± 0.11 |
These findings highlight the compound's potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profiles.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxypyrimidin-5-yl)-3-methylbenzamide | Similar pyrimidine structure but different substituents | Potential anti-inflammatory properties |
| N-(2-pyridinyl)-2,5-dimethylbenzamide | Contains a pyridine instead of pyrimidine | Known for antimicrobial activity |
| N-(3-methoxyphenyl)-2,5-dimethylbenzamide | Aromatic substitution differs | Exhibits anti-cancer properties |
The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.
Q & A
Q. What formulation strategies mitigate poor bioavailability in preclinical models?
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance solubility and prolong circulation.
- Pharmacokinetic Testing : Compare AUC(0–24h) of free vs. encapsulated compound in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
